![molecular formula C18H18O4 B13933955 2-Propenoic acid, 2-ethoxy-3-[4-(phenylmethoxy)phenyl]-](/img/structure/B13933955.png)
2-Propenoic acid, 2-ethoxy-3-[4-(phenylmethoxy)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Benzyloxyphenyl)-2-ethoxyacrylic acid is an organic compound with the molecular formula C17H16O4 This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to an ethoxyacrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Benzyloxyphenyl)-2-ethoxyacrylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-benzyloxybenzaldehyde and ethyl acetoacetate.
Knoevenagel Condensation: The key step involves a Knoevenagel condensation reaction between 4-benzyloxybenzaldehyde and ethyl acetoacetate in the presence of a base such as piperidine or pyridine. This reaction forms the intermediate 3-(4-benzyloxyphenyl)-2-ethoxyacrylate.
Hydrolysis: The intermediate is then hydrolyzed under acidic conditions to yield 3-(4-Benzyloxyphenyl)-2-ethoxyacrylic acid.
Industrial Production Methods
While specific industrial production methods for 3-(4-Benzyloxyphenyl)-2-ethoxyacrylic acid are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Benzyloxyphenyl)-2-ethoxyacrylic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.
Reduction: The ethoxyacrylic acid moiety can be reduced to form the corresponding ethoxypropionic acid.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Ethoxypropionic acid.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
3-(4-Benzyloxyphenyl)-2-ethoxyacrylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Benzyloxyphenyl)-2-ethoxyacrylic acid involves its interaction with specific molecular targets. The benzyloxy group can interact with hydrophobic pockets in proteins, while the ethoxyacrylic acid moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)phenyl acetic acid: Similar structure but with an acetic acid moiety instead of an ethoxyacrylic acid.
2-(4′ Benzyloxyphenyl)-3-hydroxy-chromen-4-one: A flavonoid derivative with a benzyloxyphenyl group.
3-Formylphenylboronic acid: Contains a formyl group instead of an ethoxyacrylic acid.
Uniqueness
3-(4-Benzyloxyphenyl)-2-ethoxyacrylic acid is unique due to its combination of a benzyloxy group and an ethoxyacrylic acid moiety. This unique structure allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not.
Properties
Molecular Formula |
C18H18O4 |
|---|---|
Molecular Weight |
298.3 g/mol |
IUPAC Name |
2-ethoxy-3-(4-phenylmethoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C18H18O4/c1-2-21-17(18(19)20)12-14-8-10-16(11-9-14)22-13-15-6-4-3-5-7-15/h3-12H,2,13H2,1H3,(H,19,20) |
InChI Key |
VQMFWLXJEXQRGG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



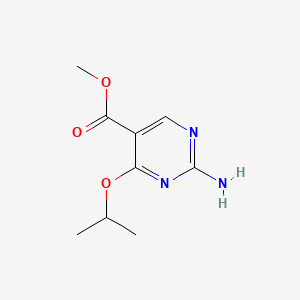
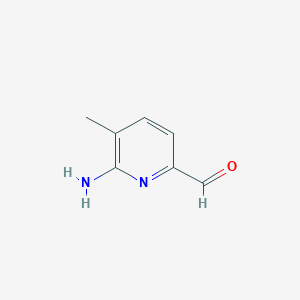

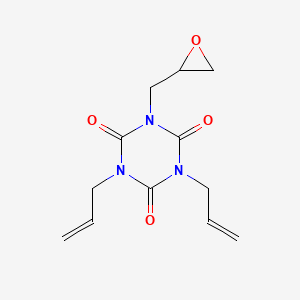
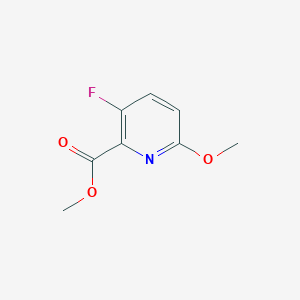

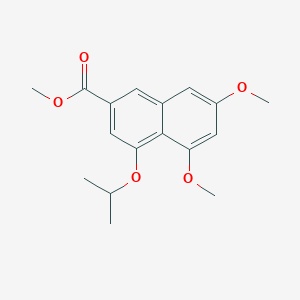
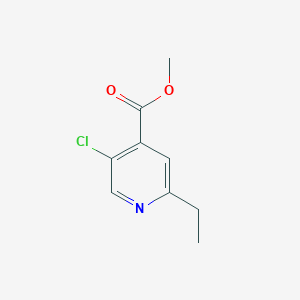
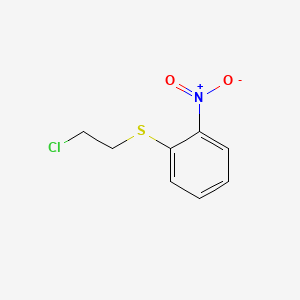
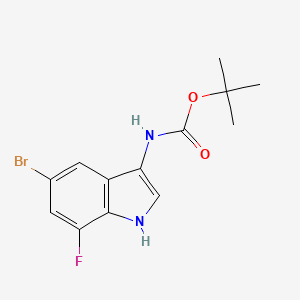
![5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-ylmethyl)-benzo[1,3]dioxole](/img/structure/B13933947.png)
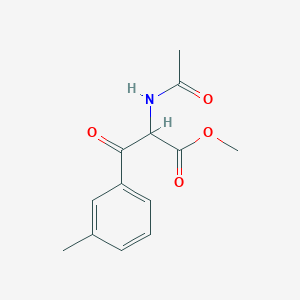
![4,4,5,5-Tetramethyl-2-[6-(4-phenylphenyl)dibenzothiophen-4-yl]-1,3,2-dioxaborolane](/img/structure/B13933951.png)
